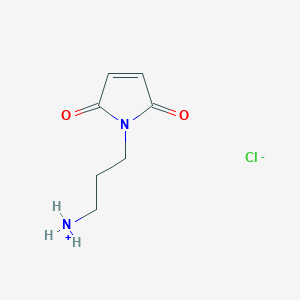

1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

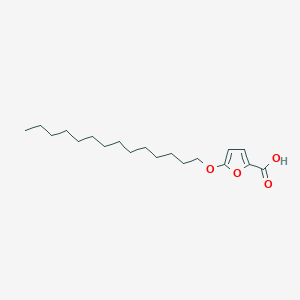

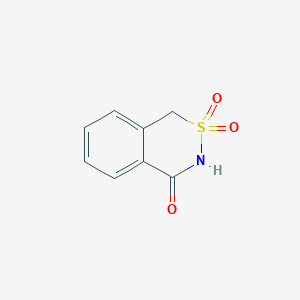

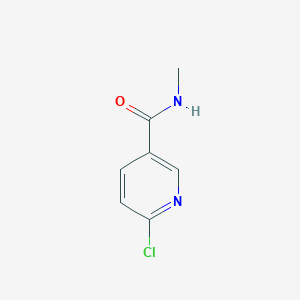

1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H11ClN2O2 and its molecular weight is 190.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Recyclization Reactions

A study explored the recyclization reactions of monocyclic 1H-pyrrole-2,3-diones with thiourea, leading to the formation of compounds with potential in materials science and organic synthesis. This research demonstrated the chemical reactivity and versatility of pyrrolo[3,4-c]pyrrole derivatives in synthesizing complex molecular structures (Dmitriev, Silaichev, Slepukhin, & Maslivets, 2011).

Biological Activity

Another investigation focused on the synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, highlighting their potential as tyrosine kinase inhibitors. This research suggests these compounds may have applications in cancer treatment by inhibiting the growth of cancer cell lines and tumors (Kuznietsova, Hurmach, Bychko, et al., 2019).

Photoluminescent Materials

A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units were synthesized, demonstrating the use of pyrrolo[3,4-c]pyrrole derivatives in creating materials with strong photoluminescence. These findings could lead to advances in electronic applications (Beyerlein & Tieke, 2000).

Corrosion Inhibition

Research on new 1H-pyrrole-2,5-dione derivatives revealed their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. This application is critical in materials science, particularly in protecting industrial infrastructure (Zarrouk, Hammouti, Lakhlifi, et al., 2015).

Organic Synthesis

A study on the synthesis of new photochromic dithienylmaleimides with acetal and aldehyde fragments expands the utility of pyrrolo[3,4-c]pyrrole derivatives in creating compounds with photoresponsive properties. These compounds have potential applications in developing new materials with light-sensitive characteristics (Belikov, 2018).

Mecanismo De Acción

Target of Action

Similar compounds such as n-(3-aminopropyl)methacrylamide hydrochloride (apma) have been used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .

Mode of Action

Apma, a similar compound, has a primary amine that provides attractive features such as ph-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .

Biochemical Pathways

A similar compound, n1,n4-bis (3-aminopropyl)1,4-butanediamine: 4 hcl, is the hydrochloride salt of spermine, a polyamine synthesized from ornithine, found in all eukaryotic cells and some bacteria .

Result of Action

Apma, a similar compound, can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .

Action Environment

Safety and Hazards

Direcciones Futuras

Pyrrolidine and its derivatives continue to be an area of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . The development of new biobased polymers with high performance and high functionality by employing biomasses as the raw material is a pressing issue among researchers .

Propiedades

IUPAC Name |

1-(3-aminopropyl)pyrrole-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c8-4-1-5-9-6(10)2-3-7(9)11;/h2-3H,1,4-5,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVOTZVQRDVUOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257852-74-6 |

Source

|

| Record name | 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B35757.png)